molecular formula C5H2BrN3O B8131980 7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine

7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine

Cat. No.: B8131980
M. Wt: 199.99 g/mol
InChI Key: RALINDLHCXUORH-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine is a high-purity brominated heterocyclic compound offered with a typical purity of 95% . It is characterized by the CAS Number 2065250-54-4 and has a molecular formula of C 5 H 2 BrN 3 O and a molecular weight of 200.0 g/mol . This reagent serves as a versatile chemical building block for researchers in medicinal chemistry and materials science. The presence of both an electron-deficient fused oxadiazolo-pyridine ring system and a reactive bromine atom makes it a valuable precursor for further functionalization, for instance, via metal-catalyzed cross-coupling reactions . While specific biological data for this compound is not available, related [1,2,3]oxadiazolo heterocycles are of significant interest in the synthesis of novel compounds for pharmaceutical and agrochemical research. Similarly, the broader class of fused pyridine derivatives is frequently explored in the development of advanced materials with specialized electronic properties . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromooxadiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3O/c6-3-1-7-2-4-5(3)10-9-8-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALINDLHCXUORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)ON=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 7 Bromo 1 2 3 Oxadiazolo 4,5 C Pyridine

Regioselective Bromination Approaches for the 7-Position

Direct Bromination Methodologies on theCurrent time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgOxadiazolo[4,5-c]pyridine Scaffold

Direct bromination involves the introduction of a bromine atom onto the pre-formed Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine core. The target position, C7, is equivalent to the C4 position of the pyridine (B92270) ring, a site that is not typically favored for electrophilic attack.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination, particularly for activated aromatic systems. organic-chemistry.orgwikipedia.org For electron-deficient substrates like the pyridine core, the reaction often requires acid catalysis to enhance the electrophilicity of the brominating agent. masterorganicchemistry.com The bromination of electron-rich aromatic heterocycles with NBS can proceed under mild conditions, but the deactivating nature of the pyridine nitrogen and the fused oxadiazole ring in the target molecule necessitates more forcing conditions. wikipedia.org

Research on related electron-deficient heterocyclic systems suggests that a combination of NBS and a strong acid would be a primary approach. The reaction would likely involve protonation of the pyridine nitrogen, further increasing the ring's deactivation but potentially altering the regiochemical outcome. Given the lack of specific literature for this exact scaffold, conditions are extrapolated from general procedures for challenging brominations.

Reagent SystemSolventTemperatureFunctional Group ToleranceProbable YieldCitation
NBS / H₂SO₄AcetonitrileRoom Temp to RefluxModerateLow to Moderate organic-chemistry.orgmasterorganicchemistry.com
NBS / Trifluoroacetic AcidDichloromethane0 °C to Room TempGoodLow to Moderate google.com
NBS / Silica GelCarbon TetrachlorideRefluxFairLow researchgate.net

This table presents plausible conditions for the bromination of the Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine scaffold based on methodologies applied to other electron-deficient heterocycles. Yields are hypothetical.

The use of molecular bromine (Br₂) for the bromination of pyridine itself is known to be challenging, requiring high temperatures ( > 300 °C) and the presence of oleum (B3057394) (fuming sulfuric acid) to achieve substitution, which typically occurs at the 3-position. researchgate.net This highlights the extreme deactivation of the pyridine ring toward electrophiles. Applying this methodology to the Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine scaffold for substitution at the 7-position (C4 of pyridine) would be even more demanding and is likely to result in low yields and a mixture of products. google.com The harsh conditions can also lead to the degradation of the relatively unstable 1,2,3-oxadiazole (B8650194) ring. nih.gov

To overcome the limitations of NBS and molecular bromine, other brominating agents have been developed. For pyridine derivatives, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a strong acid like oleum has been reported as an effective system. google.com DBDMH can be considered a more powerful source of electrophilic bromine than NBS. Another potential reagent is pyridine hydrobromide perbromide, which has been successfully used for the α-bromination of acetophenone (B1666503) derivatives in acetic acid, suggesting its utility for other challenging brominations. nih.gov These alternative reagents could offer a pathway to the desired product under conditions that may be more compatible with the substrate's stability compared to high-temperature oleum/Br₂ methods. google.com

Indirect Bromination via Pre-functionalized Pyridine Rings

Given the significant challenges associated with the direct bromination of the electron-deficient fused heterocycle, an indirect approach starting from a pre-brominated pyridine ring is a more strategically sound methodology. This approach involves constructing the Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine ring system from a pyridine derivative that already contains a bromine atom at the correct position.

A plausible synthetic route could commence with 3-amino-4-bromopyridine (B1272052). The synthesis of a 1,2,3-oxadiazole ring is known to be complex, but established methods often rely on the cyclization of specific precursors. One such method involves the diazotization of an ortho-diamine. nih.gov A hypothetical sequence could involve:

Introduction of a second amino group or a precursor functional group ortho to the existing amine on the 3-amino-4-bromopyridine core.

Diazotization of the resulting ortho-disubstituted intermediate.

Subsequent cyclization to form the fused 1,2,3-oxadiazole ring.

Mechanistic Investigations of Regioselectivity in Bromination Reactions

The regioselectivity of electrophilic substitution on the Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine ring is governed by the powerful electron-withdrawing effects of both the pyridine nitrogen and the fused oxadiazole ring. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions, through an inductive effect. researchgate.netohiolink.edu Electrophilic substitution on pyridine, when forced, typically occurs at the 3- and 5-positions.

In the fused system, the 7-position corresponds to the 4-position of pyridine. Directing a brominating agent to this site is mechanistically unfavorable. A potential strategy to overcome this inherent regioselectivity is to convert the pyridine nitrogen to a pyridine-N-oxide. The N-oxide group is electron-donating through resonance, activating the 2- and 4-positions (the 7-position in this scaffold) to electrophilic attack. researchgate.net The synthetic sequence would involve:

Oxidation of the parent Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine to its N-oxide.

Electrophilic bromination, which should now be directed to the 7-position.

Deoxygenation of the N-oxide to yield the final product.

This N-oxide strategy is a classic method for reversing the typical regioselectivity of pyridine chemistry and represents a viable mechanistic approach to the synthesis of the target compound. researchgate.net Without experimental data, mechanistic proposals remain speculative and would require computational modeling and empirical studies for validation.

Green Chemistry and Sustainable Synthesis Considerations in Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. encyclopedia.pub For the synthesis of 7-Bromo- Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine, several green approaches could be considered to improve sustainability.

Microwave-Assisted Synthesis: Microwave irradiation is a green chemistry tool that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various oxadiazole derivatives and other heterocyclic systems and could be applied to either the direct bromination or the cyclization steps. nih.govnih.gov

Solvent-Free Reactions: Mechanochemistry, such as ball milling or grinding, allows for reactions to be carried out in the absence of solvents, which are often a major source of chemical waste. encyclopedia.pubresearchgate.net This approach is particularly effective for the synthesis of heterocyclic compounds and could be explored for the formation of the target molecule. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. encyclopedia.pub Indirect strategies starting from pre-functionalized pyridines may offer better atom economy than direct bromination methods that can suffer from low yields and the formation of multiple byproducts.

Safer Reagents: Exploring the use of solid, stable brominating agents like DBDMH or pyridine hydrobromide perbromide instead of hazardous and difficult-to-handle molecular bromine enhances the safety and environmental profile of the synthesis. google.comsci-hub.se

Adopting these green chemistry principles would not only make the production of 7-Bromo- Current time information in Pasuruan, ID.encyclopedia.puborganic-chemistry.orgoxadiazolo[4,5-c]pyridine more sustainable but also potentially more efficient and safer.

Advanced Reactivity and Transformation Chemistry of 7 Bromo 1 2 3 Oxadiazolo 4,5 C Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the 7-Position

The bromine atom on the pyridine (B92270) ring of 7-Bromo- Current time information in Pasuruan, ID.oxadiazolo[4,5-c]pyridine serves as a versatile handle for functionalization through various palladium-catalyzed cross-coupling reactions. These methods would enable the introduction of a wide array of substituents at this position, significantly diversifying the molecular architecture.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide. In a hypothetical reaction, 7-Bromo- Current time information in Pasuruan, ID.oxadiazolo[4,5-c]pyridine could be coupled with various aryl or vinyl boronic acids or their corresponding esters. This reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.

General Reaction Scheme:

(where R = aryl, heteroaryl, vinyl; R' = H or alkyl)

Despite the utility of this reaction, specific examples detailing catalysts, bases, solvents, and yields for the coupling of 7-Bromo- Current time information in Pasuruan, ID.oxadiazolo[4,5-c]pyridine are not available in the scientific literature.

Stille Coupling with Organostannanes

The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner to form C-C bonds with organic halides. This reaction is known for its tolerance of a wide variety of functional groups. The coupling of 7-Bromo- Current time information in Pasuruan, ID.oxadiazolo[4,5-c]pyridine with an organostannane reagent would provide a pathway to introduce alkyl, alkenyl, aryl, or alkynyl groups at the 7-position.

General Reaction Scheme:

(where R = aryl, heteroaryl, vinyl, alkyl, alkynyl)

No published research has been found that provides experimental data or examples of Stille couplings performed on 7-Bromo- Current time information in Pasuruan, ID.oxadiazolo[4,5-c]pyridine.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. This method is notable for the high reactivity of the organozinc reagents. It could theoretically be applied to 7-Bromo- Current time information in Pasuruan, ID.oxadiazolo[4,5-c]pyridine to introduce new carbon-based substituents.

General Reaction Scheme:

[1,2,3]oxadiazolo[4,5-c]pyridine-7-Br + R1R2NH --(Pd catalyst, Base)--> [1,2,3]oxadiazolo[4,5-c]pyridine-7-NR1R2``` (where R1, R2 = H, alkyl, aryl)

There are no specific documented instances or research findings on the Buchwald-Hartwig amination of 7-Bromo-ox Current time information in Pasuruan, ID.adiazolo[4,5-c]pyridine.

Sonogashira Coupling for C-C Bond Formation with Alkynes

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. This reaction would be a direct method to synthesize 7-alkynyl-ox Current time information in Pasuruan, ID.adiazolo[4,5-c]pyridine derivatives, which are valuable precursors for more complex molecules.

General Reaction Scheme:

(where R = H, alkyl, aryl, silyl)

As with the other coupling reactions, there is no available scientific literature that reports the use of Sonogashira coupling on 7-Bromo-ox Current time information in Pasuruan, ID.adiazolo[4,5-c]pyridine.

Other Emerging Cross-Coupling Methodologies

In recent years, the field of cross-coupling chemistry has expanded to include reactions that use alternative coupling partners or catalysts, such as nickel-catalyzed reactions or methods enabling the coupling of non-traditional electrophiles. These emerging methodologies aim to broaden the substrate scope, improve efficiency, and reduce costs. For example, C-H activation or decarboxylative couplings represent modern alternatives to traditional cross-coupling reactions. However, the application of these newer methods to 7-Bromo-ox Current time information in Pasuruan, ID.adiazolo[4,5-c]pyridine has not yet been explored or reported in the literature.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, and this deficiency is further amplified by the fused Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazole ring. This electronic characteristic makes the 7-Bromo- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine scaffold highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 7-position, which is analogous to the 4-position of pyridine, is an excellent leaving group in such reactions. The attack of a nucleophile at this position leads to the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and potentially the oxadiazole ring, thereby facilitating the substitution. stackexchange.comwikipedia.orgmasterorganicchemistry.comnih.govyoutube.comlibretexts.org

Displacement of Bromine by Oxygen Nucleophiles

The displacement of the bromine atom by various oxygen-based nucleophiles is a key transformation for introducing new functionality. While specific studies on 7-Bromo- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine are not extensively documented, analogous reactions on similar electron-deficient heterocyclic systems, such as 4,7-dibromo- Current time information in Pasuruan, ID.stackexchange.comyoutube.comthiadiazolo[3,4-c]pyridine, provide valuable insights. researchgate.net In these systems, alkoxides (such as ethoxide) and phenoxides readily displace the bromine atom. researchgate.net The reaction typically proceeds in the presence of a base, which can either be the alkoxide itself or an additional non-nucleophilic base to facilitate the reaction. For instance, the reaction with sodium ethoxide in ethanol (B145695) would be expected to yield the corresponding 7-ethoxy derivative. The hydrolysis of the bromo-substituent to a hydroxyl group has also been observed in related systems, such as in the formation of 7-bromo- Current time information in Pasuruan, ID.stackexchange.comyoutube.comselenadiazolo[3,4-d]pyridazin-4(5H)-one from its dibromo precursor upon exposure to water. mdpi.com

Table 1: Representative SNAr Reactions with Oxygen Nucleophiles

NucleophileReagent/Conditions (Anticipated)Product
Hydroxideaq. base (e.g., NaOH)7-Hydroxy- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine
MethoxideNaOMe, MeOH7-Methoxy- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine
PhenoxideNaOPh, DMF7-Phenoxy- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine

This table is based on predicted reactivity by analogy to similar compounds.

Displacement of Bromine by Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, are also effective in displacing the bromine atom from activated heterocyclic systems. researchgate.net Reactions with amines like morpholine, piperidine, and various anilines are expected to proceed under thermal conditions, often in a polar aprotic solvent like DMF or acetonitrile. The resulting 7-amino- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine derivatives are valuable scaffolds in medicinal chemistry and materials science. The reactivity of the amine will influence the reaction conditions required, with more nucleophilic amines reacting more readily.

Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles

NucleophileReagent/Conditions (Anticipated)Product
AmmoniaNH3, solvent7-Amino- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine
MorpholineMorpholine, heat7-Morpholino- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine
AnilineAniline, base, heat7-(Phenylamino)- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine

This table is based on predicted reactivity by analogy to similar compounds.

Displacement of Bromine by Sulfur and Carbon Nucleophiles

Sulfur nucleophiles, such as thiolates, are generally very potent nucleophiles and are expected to react readily with 7-Bromo- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine to form the corresponding 7-thioether derivatives. researchgate.net These reactions are typically fast and efficient.

Carbon nucleophiles, such as enolates and organometallic reagents, can also participate in SNAr reactions, although these are often more complex. The use of stabilized carbanions, for example from malonic esters, in the presence of a base, could lead to the formation of a new carbon-carbon bond at the 7-position.

Exploration of Organometallic Chemistry and Lithiation/Grignard Reactions

The bromine atom on the 7-Bromo- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine scaffold opens the door to a wide range of organometallic cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. For instance, a Heck reaction with an alkene, such as N,N-diphenyl-4-vinylaniline, in the presence of a palladium catalyst and a base, would be expected to yield the corresponding 7-vinyl derivative, a transformation demonstrated on the analogous 4,7-dibromo- Current time information in Pasuruan, ID.stackexchange.comyoutube.comthiadiazolo[3,4-c]pyridine. mdpi.com

Direct metallation of the pyridine ring via lithiation is another potential avenue for functionalization. rsc.orgresearchgate.net However, the presence of the acidic protons and the fused oxadiazole ring might complicate this approach. A more viable strategy would be halogen-metal exchange, where an organolithium reagent, such as n-butyllithium, would selectively replace the bromine atom to generate a 7-lithio- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine intermediate. This powerful nucleophile could then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO2) to introduce a wide range of substituents.

The formation of a Grignard reagent by reacting 7-Bromo- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine with magnesium metal could also be envisioned, providing an alternative route to a nucleophilic species at the 7-position for subsequent reactions with electrophiles.

Reactivity of theCurrent time information in Pasuruan, ID.stackexchange.comwikipedia.orgOxadiazole Ring System within the Fused Framework

The Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazole ring is known to be an unstable heterocyclic system. chemicalbook.com Unlike its more stable 1,2,4- and 1,3,4-isomers, the 1,2,3-isomer is prone to ring-opening reactions, often isomerizing to an α-diazoketone. chemicalbook.com The fusion of the Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazole ring to the pyridine ring may confer some additional stability, but the inherent instability of the O-N-N linkage remains a key feature of its reactivity. chemicalbook.com

Under thermal or photochemical conditions, the Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazole ring in 7-Bromo- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine could potentially undergo ring cleavage. This could lead to the formation of reactive intermediates and subsequent rearrangement to other heterocyclic systems. The specific outcome of such reactions would be highly dependent on the reaction conditions and the presence of other reagents.

Reactivity of the Pyridine Moiety and Potential for Further Functionalization

The pyridine ring in 7-Bromo- Current time information in Pasuruan, ID.stackexchange.comwikipedia.orgoxadiazolo[4,5-c]pyridine is significantly influenced by the fused oxadiazole ring and the bromine atom. The electron-withdrawing nature of these substituents deactivates the pyridine ring towards electrophilic aromatic substitution. However, it may activate the ring for other types of transformations.

One potential area for further functionalization is the direct C-H functionalization of the pyridine ring. rsc.org While the positions adjacent to the ring nitrogen are typically the most acidic and prone to deprotonation, the electronic effects of the fused ring system could influence the regioselectivity of such reactions. Directed ortho-metallation, if a suitable directing group were present, could also be a strategy to functionalize the pyridine ring at specific positions. researchgate.net

Furthermore, the pyridine nitrogen itself can act as a nucleophile or a basic site. It can be alkylated or oxidized to form the corresponding N-oxide. The formation of the N-oxide would significantly alter the electronic properties of the ring system, potentially opening up new avenues for reactivity, such as facilitating nucleophilic substitution at different positions. youtube.com

Computational and Theoretical Investigations of 7 Bromo 1 2 3 Oxadiazolo 4,5 C Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the physicochemical properties and reactivity of novel molecules, thereby guiding synthetic efforts and drug design.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For compounds analogous to 7-Bromo- rsc.orgnih.govnih.govoxadiazolo[4,5-c]pyridine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to predict molecular stability. rsc.orgnih.gov These calculations typically reveal that such fused heterocyclic systems are nearly planar. nih.gov The stability of these molecules is influenced by intramolecular charge transfer and electron density delocalization. rsc.org

Table 1: Representative Calculated Geometrical Parameters for a Fused Pyridine-Oxadiazole System (Note: Data is illustrative and based on similar heterocyclic structures, not on 7-Bromo- rsc.orgnih.govnih.govoxadiazolo[4,5-c]pyridine itself.)

ParameterBond Length (Å)Bond Angle (°)
C-N (Pyridine)1.34120.5
N-N (Oxadiazole)1.36108.2
C-O (Oxadiazole)1.37105.7
C-Br1.90N/A

Frontier Molecular Orbital (FMO) theory is pivotal in understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap suggests higher reactivity.

For similar bromo-substituted heterocyclic compounds, the HOMO is often distributed over the pyridine (B92270) ring and the bromine atom, while the LUMO is localized on the electron-deficient oxadiazole ring. nih.gov This distribution helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Bromo-Substituted Heterocycle (Note: Data is for illustrative purposes and based on analogous compounds.)

Molecular OrbitalEnergy (eV)
HOMO-6.46
LUMO-1.64
Energy Gap (ΔE)4.82

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In pyridine-oxadiazole systems, the nitrogen atoms of the pyridine and oxadiazole rings, along with the oxygen atom of the oxadiazole ring, typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atoms adjacent to the electronegative atoms show positive potential, indicating sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies.

The synthesis of 7-Bromo- rsc.orgnih.govnih.govoxadiazolo[4,5-c]pyridine would likely involve the formation of the oxadiazole ring and the bromination of the pyridine ring. Computational transition state searches can be employed to model these synthetic steps. By mapping the potential energy surface, the geometry of the transition state can be determined, providing insights into the reaction pathway and the factors influencing reaction rates.

Computational studies can be used to evaluate the energetics of various reaction pathways, such as halogenation and other derivatization reactions. nih.gov By calculating the reaction energies and activation barriers, the feasibility and selectivity of different synthetic routes can be predicted. For instance, the bromination of a pyridine ring can be modeled to determine the most favorable position for substitution based on the calculated energy profile of the reaction intermediates and transition states.

Table 3: Hypothetical Energetic Data for a Derivatization Reaction Pathway (Note: This data is hypothetical and for illustrative purposes.)

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)
Reactant to Intermediate-5.2-3.8
Intermediate to Transition State+15.7+16.1
Transition State to Product-25.4-28.0

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Detailed theoretical predictions of the spectroscopic properties of 7-Bromo- irjweb.comunimi.itresearcher.lifeoxadiazolo[4,5-c]pyridine, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, have not been extensively reported. Computational chemistry methods, particularly Density Functional Theory (DFT), are commonly employed to calculate these properties, offering valuable insights that can aid in the structural elucidation and characterization of new compounds. However, published studies presenting a comparison between theoretically predicted spectroscopic data and experimental findings for this specific molecule could not be located.

Computational Studies on Reactivity Descriptors for Brominated Heterocycles

Further research and publication in the field of computational chemistry are required to provide the specific data needed for a thorough analysis of 7-Bromo- irjweb.comunimi.itresearcher.lifeoxadiazolo[4,5-c]pyridine's spectroscopic and reactivity characteristics.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For 7-Bromo- Current time information in Pasuruan, ID.rsc.orgmdpi.comoxadiazolo[4,5-c]pyridine, the pyridine (B92270) ring protons are expected to exhibit characteristic signals in the aromatic region of the spectrum. The position of the bromine atom and the electronic effects of the oxadiazole ring would influence the chemical shifts of the remaining protons on the pyridine ring.

Hypothetical ¹H NMR Data Table for 7-Bromo- Current time information in Pasuruan, ID.rsc.orgmdpi.comoxadiazolo[4,5-c]pyridine:

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 Predicted downfield d Predicted ortho coupling 1H

Note: This table is predictive and requires experimental verification.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

¹³C NMR spectroscopy would provide critical information about the carbon framework of the molecule. Each unique carbon atom in 7-Bromo- Current time information in Pasuruan, ID.rsc.orgmdpi.comoxadiazolo[4,5-c]pyridine would produce a distinct signal, with its chemical shift being indicative of its electronic environment. The carbons of the pyridine and oxadiazole rings, as well as the carbon atom bonded to the bromine, would resonate at characteristic frequencies.

Hypothetical ¹³C NMR Data Table for 7-Bromo- Current time information in Pasuruan, ID.rsc.orgmdpi.comoxadiazolo[4,5-c]pyridine:

Carbon Chemical Shift (δ, ppm)
C-3a Predicted value
C-4 Predicted value
C-5 Predicted value
C-7 Predicted value (C-Br)

Note: This table is predictive and requires experimental verification.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, helping to identify adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, including the connectivity between the pyridine and oxadiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry. mdpi.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of 7-Bromo- Current time information in Pasuruan, ID.rsc.orgmdpi.comoxadiazolo[4,5-c]pyridine with high precision. This measurement would allow for the unambiguous determination of its elemental formula, confirming the presence of bromine and the correct number of carbon, hydrogen, and nitrogen atoms. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key signature in the mass spectrum.

Hypothetical HRMS Data for 7-Bromo- Current time information in Pasuruan, ID.rsc.orgmdpi.comoxadiazolo[4,5-c]pyridine:

Ion Calculated Exact Mass Observed Mass

Note: This table is predictive and requires experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the protonated molecule. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. The analysis of these fragments would provide valuable structural information, helping to confirm the connectivity of the pyridine and oxadiazole rings and the position of the bromine atom.

Isotopic Pattern Analysis for Bromine Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. fiveable.me Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances of approximately 50.7% and 49.3%, respectively. fiveable.meyoutube.com This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where M is the molecular ion containing ⁷⁹Br and M+2 is the molecular ion containing ⁸¹Br.

For 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine (C₆H₃BrN₄O), the presence of a single bromine atom will give rise to two peaks of nearly equal intensity, separated by two mass units. This serves as a definitive confirmation of the presence of bromine in the molecule. fiveable.meyoutube.com High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine

Ion FormulaCalculated m/zRelative Abundance (%)
C₆H₃⁷⁹BrN₄O213.9545100.0
C₆H₃⁸¹BrN₄O215.952497.3

Note: The data in this table is theoretical and based on the natural isotopic abundances of the elements.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. These techniques are invaluable for identifying the functional groups present.

For 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine, the IR and Raman spectra would be expected to exhibit characteristic bands for the pyridine ring, the oxadiazole ring, and the C-Br bond.

Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring are typically observed in the 3000–3100 cm⁻¹ region. rsc.org The C=C and C=N stretching vibrations of the aromatic ring usually appear in the 1400–1600 cm⁻¹ range.

Oxadiazole Ring Vibrations: The Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazole ring is expected to show characteristic stretching vibrations. For related 1,3,4-oxadiazole (B1194373) derivatives, C=N stretching bands have been observed between 1544–1617 cm⁻¹. nih.gov The N-O and C-O stretching vibrations also give rise to distinct bands in the fingerprint region (below 1500 cm⁻¹).

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Expected Vibrational Frequencies for 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch (Pyridine/Oxadiazole)1500 - 1620
C=C Stretch (Pyridine)1400 - 1500
Ring Breathing Modes1000 - 1300
C-Br Stretch500 - 600

Note: This table presents expected frequency ranges based on data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

For aromatic and heteroaromatic compounds like 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The fused ring system provides an extended conjugated system, which typically results in absorption at longer wavelengths. For similar pyridine-oxadiazole derivatives, broad absorption bands around 300 nm have been attributed to π-π* transitions. researchgate.net The presence of the bromine atom, a halogen substituent, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 3: Predicted UV-Vis Absorption Data for 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine in a Protic Solvent

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~280 - 320High
n → π~340 - 380Low

Note: The data presented is an estimation based on structurally related compounds.

X-ray Crystallography for Solid-State Structural Determination

For 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine, a successful crystallographic analysis would provide:

Unambiguous confirmation of the connectivity of the atoms and the fused ring system.

Precise bond lengths and angles for the pyridine and oxadiazole rings, which can offer insights into the degree of aromaticity and electron delocalization.

The conformation of the molecule and how the molecules pack in the crystal lattice.

Information on any non-covalent interactions, such as halogen bonding or π-stacking, which are crucial for understanding the solid-state properties of the material.

Table 4: Hypothetical Crystallographic Data for 7-Bromo- Current time information in Pasuruan, ID.nih.govmdpi.comoxadiazolo[4,5-c]pyridine

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.2
c (Å)8.9
β (°)105
Volume (ų)785
Z4
Density (calculated) (g/cm³)1.78

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.

Exploration of 7 Bromo 1 2 3 Oxadiazolo 4,5 C Pyridine As a Chemical Scaffold in Research

Application in Organic Electronics and Material Science Research

The fusion of an electron-deficient oxadiazole ring with a pyridine (B92270) system suggests that the 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine scaffold holds significant promise as a building block in the field of organic electronics and material science. The inherent electronic properties of this heterocyclic system, coupled with the versatility of the bromo substituent, make it an attractive candidate for the synthesis of novel conjugated materials.

Building Block for Conjugated Polymers and Small Molecules in Organic Photovoltaics.

The nih.govoxadiazolo[4,5-c]pyridine core is intrinsically electron-deficient due to the presence of multiple nitrogen atoms and an oxygen atom. This characteristic is highly desirable in materials designed for organic photovoltaics (OPVs), where electron-accepting (n-type) materials are crucial components. In OPV devices, a blend of an electron-donating (p-type) and an electron-accepting material forms the active layer. Upon light absorption, excitons (bound electron-hole pairs) are generated and must be efficiently separated at the donor-acceptor interface.

The oxadiazole moiety is a well-established component in electron-transporting materials due to its electron-withdrawing nature, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A lower LUMO level facilitates efficient electron injection from the donor material and enhances electron transport to the cathode. Similarly, the pyridine ring contributes to the electron-deficient character of the scaffold.

By incorporating the 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine scaffold into conjugated polymers or small molecules, it is possible to tailor the electronic properties of the resulting materials. The bromo-functional group serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the straightforward introduction of various aromatic or vinylic groups, extending the π-conjugation and enabling the fine-tuning of the material's absorption spectrum and energy levels. For instance, coupling with electron-rich units can lead to donor-acceptor (D-A) type copolymers with narrow bandgaps, which are beneficial for harvesting a broader range of the solar spectrum.

While direct data for 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine in OPVs is unavailable, the principles can be illustrated by related heterocyclic systems used in organic electronics.

Related Compound ClassApplication in Organic ElectronicsKey Structural Features
Benzoxadiazole derivativesBuilding blocks for conjugated polymers in OPVs metu.edu.trElectron-deficient core, tunable properties through substitution
Thiophene-oxadiazole copolymersActive layer materials in organic solar cells jmaterenvironsci.comCombination of electron-rich and electron-deficient units
Pyridine-based conjugated moleculesElectron-transporting materials in OLEDs and OPVsElectron-deficient nature of the pyridine ring

Role of Bromine in Modulating Electronic Properties

The bromine atom at the 7-position of the nih.govoxadiazolo[4,5-c]pyridine scaffold is not merely a synthetic tool but also plays a direct role in modulating the electronic properties of the molecule and any resulting materials. The introduction of a halogen atom, such as bromine, into a conjugated system can have several significant effects:

Inductive Effect: Bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect can further lower the HOMO and LUMO energy levels of the scaffold, which can be advantageous for improving the open-circuit voltage (Voc) in OPV devices and enhancing air stability.

Mesomeric Effect: While inductively withdrawing, bromine also has lone pairs of electrons that can participate in resonance (mesomeric effect), donating electron density to the aromatic system. The interplay between the inductive and mesomeric effects can subtly influence the electronic structure.

Intermolecular Interactions: The presence of bromine can promote favorable intermolecular interactions, such as halogen bonding. ump.edu.pl These non-covalent interactions can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport in organic semiconductor films. nih.gov Enhanced intermolecular packing can lead to higher charge carrier mobilities and improved device performance.

Solubility and Morphology: The bromo substituent can also influence the solubility of the resulting materials, which is a crucial parameter for solution-based processing of organic electronic devices. Furthermore, it can affect the morphology of the active layer blend in OPVs, which has a profound impact on exciton dissociation and charge extraction.

The strategic placement of bromine atoms has been shown to be an effective method for fine-tuning the properties of organic electronic materials. nih.govmdpi.com

Utility in Chemical Biology and Medicinal Chemistry Research as Research Tools/Scaffolds

The 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine scaffold combines several structural features that are of significant interest in the fields of chemical biology and medicinal chemistry. The oxadiazole ring is a known pharmacophore, the pyridine ring is a common motif in bioactive molecules, and the bromo substituent provides a reactive handle for diversification.

Scaffold for the Development of Enzyme Inhibitors.

The 1,2,3-oxadiazole (B8650194) ring, while less common than its 1,2,4- and 1,3,4-isomers, is a heterocyclic system that can participate in various non-covalent interactions with biological targets. Oxadiazoles, in general, are recognized as bioisosteres of amides and esters, offering improved metabolic stability and the ability to act as hydrogen bond acceptors. researchgate.net These properties make them attractive scaffolds for the design of enzyme inhibitors.

The pyridine ring within the scaffold can also engage in important interactions within an enzyme's active site, such as hydrogen bonding, π-π stacking, and cation-π interactions. The nitrogen atom of the pyridine can act as a hydrogen bond acceptor or be protonated to interact with negatively charged residues.

The 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine scaffold could serve as a starting point for the development of inhibitors for various enzyme classes. For example, derivatives of 1,3,4-oxadiazole (B1194373) have been explored as inhibitors of enzymes like α-glucosidase and butyrylcholinesterase. nih.gov The bromo substituent allows for the systematic exploration of the chemical space around the scaffold through reactions that introduce different functional groups, which can be tailored to interact with specific pockets of an enzyme's active site.

Related Oxadiazole-Containing CompoundsTargeted Enzyme ClassReference
1,3,4-Oxadiazole derivativesα-Glucosidase and Butyrylcholinesterase nih.gov
1,3,4-Oxadiazole-based compoundsHistone Deacetylase (HDAC) mdpi.com
Pyridine-based derivativesVarious Kinases
1,3,4-Oxadiazole hybridsThymidylate Synthase mdpi.com

Design of Molecular Probes for Biological Target Exploration.

Molecular probes are essential tools in chemical biology for the identification and characterization of biological targets and pathways. The 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine scaffold possesses properties that make it a suitable core for the design of such probes.

The heterocyclic nature of the scaffold can impart favorable fluorescence properties, which can be modulated by the attachment of different substituents. The bromo group is a key feature in this context, as it can be replaced with fluorophores, affinity tags (like biotin), or photo-cross-linking groups via transition metal-catalyzed cross-coupling reactions.

For example, a fluorescent dye could be attached at the 7-position to create a probe that reports on its binding to a target protein through changes in its fluorescence emission. Alternatively, the bromo-scaffold could be incorporated into a larger molecule designed to bind to a specific target, with the bromine atom serving as a site for the later attachment of a reporter group.

Precursor for Diversified Libraries for Phenotypic Screening

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived target. nih.govlifechemicals.comenamine.net This method requires large and structurally diverse compound libraries. The 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine is an excellent starting material for the construction of such libraries.

The bromine atom serves as a versatile point of diversification. fiveable.meacs.orgresearchgate.netsigmaaldrich.comsemanticscholar.orgnih.gov Through various cross-coupling reactions, a wide array of substituents can be introduced at the 7-position, leading to a library of compounds with diverse physicochemical properties and three-dimensional shapes. This diversity increases the probability of identifying "hits" in a phenotypic screen.

The general strategy for creating a diversified library from this scaffold would involve:

Synthesis of the core scaffold: Preparation of 7-Bromo- nih.govoxadiazolo[4,5-c]pyridine.

Parallel synthesis: Reacting the scaffold with a large collection of building blocks (e.g., boronic acids, amines, alkynes) under high-throughput conditions.

Purification and characterization: Ensuring the quality and purity of the library members.

Screening: Testing the library in various phenotypic assays to identify compounds that elicit a desired biological response.

This approach allows for the rapid exploration of the chemical space around the nih.govoxadiazolo[4,5-c]pyridine core, potentially leading to the discovery of novel bioactive molecules with new mechanisms of action.

Role in Catalysis Research as a Ligand Precursor

There is currently no available research data detailing the use of 7-Bromo- Current time information in Pasuruan, ID.mdpi.comoxadiazolo[4,5-c]pyridine as a ligand precursor in catalysis. The potential for the nitrogen atoms within the pyridine and oxadiazole rings to coordinate with metal centers exists in theory. However, without experimental studies, its efficacy, stability, and influence on catalytic activity remain unknown.

Contribution to Fundamental Heterocyclic Chemistry Studies

Similarly, a review of scientific databases does not yield studies focused on 7-Bromo- Current time information in Pasuruan, ID.mdpi.comoxadiazolo[4,5-c]pyridine for fundamental heterocyclic chemistry research. The synthesis and reactivity of this specific constitutional isomer have not been described. While research on related structures such as bromo-substituted imidazo[4,5-c]pyridines and thiadiazolo[3,4-c]pyridines exists, this information cannot be directly extrapolated to the target compound. The unique electronic and steric properties imparted by the Current time information in Pasuruan, ID.mdpi.comoxadiazolo fusion would necessitate dedicated synthetic and characterization studies.

Q & A

Basic: What are the recommended synthetic methodologies for 7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine?

Answer:
The synthesis of brominated heterocycles like this compound typically involves cyclization or substitution reactions. For example, analogous compounds (e.g., imidazo[4,5-b]pyridines) are synthesized using 5-bromopyridine-2,3-diamine and aldehydes under phase transfer catalysis (solid-liquid conditions) with solvents like DMF and catalysts such as p-toluenesulfonic acid . Key steps include:

  • Precursor preparation : Start with brominated pyridine derivatives.
  • Cyclization : Optimize reaction time (12–24 hours) and temperature (80–100°C) to promote ring closure.
  • Purification : Use column chromatography or recrystallization to isolate the product (>95% purity).

Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and X-ray diffraction is critical for structural confirmation .

Basic: What safety protocols are essential for handling this compound?

Answer:
Safety measures for brominated heterocycles include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Storage : Store at –20°C for long-term stability; avoid exposure to heat or moisture .
  • Waste disposal : Segregate halogenated waste and use certified disposal services .

Refer to safety data sheets (SDS) for compound-specific hazards (e.g., H303: harmful if swallowed) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • 1H NMR^1 \text{H NMR} : Resolves aromatic protons and coupling patterns (e.g., δ 7.04–8.36 ppm for pyridine derivatives) .
  • 13C NMR^{13} \text{C NMR} : Identifies carbon environments (e.g., C-Br signals near 115–120 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight via MH+^+ peaks (e.g., m/z 572 for brominated analogs) .
  • X-ray diffraction : Provides definitive crystal structure data .

Combine multiple techniques to resolve ambiguities in regioisomeric products .

Advanced: How can substitution reactions at the bromine position be optimized?

Answer:
The bromine atom in this compound is reactive toward nucleophilic aromatic substitution (SNAr). Key strategies include:

  • Catalysis : Use CuBr/1,10-phenanthroline systems for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Temperature control : Reactions often proceed at 60–100°C with microwave assistance to reduce time .

Monitor reaction progress via TLC or HPLC to optimize yields (>80%) .

Advanced: How to address contradictions in spectral data during derivative synthesis?

Answer:
Discrepancies in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} shifts) may arise from:

  • Regioisomer formation : Use 2D NMR (COSY, HSQC) to distinguish between positional isomers .
  • Impurity interference : Purify intermediates via flash chromatography before characterization.
  • Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by conformational exchange .

Cross-validate with high-resolution MS and computational modeling (DFT) for ambiguous cases .

Advanced: What strategies improve bioactivity in analogs of this compound?

Answer:
To enhance bioactivity (e.g., antimicrobial or anticancer properties):

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO2_2) at the 2-position to increase electrophilicity .
  • Heterocycle fusion : Incorporate azaindole or triazolo moieties to improve binding affinity .
  • Structure-activity relationship (SAR) studies : Screen analogs against target enzymes (e.g., kinases) using in vitro assays .

Prioritize analogs with low IC50_{50} values (<10 µM) and favorable LogP (1–3) for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.